(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C10H13ClF3N |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-8(14-7-10(11,12)13)9-5-3-2-4-6-9;/h2-6,8,14H,7H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
ASYKBJLZKPNIGM-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC(F)(F)F.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Phosphoric Acid Catalysis
BINOL-derived phosphoric acids catalyze the enantioselective addition of 2,2,2-trifluoroethylamine to styrene oxide. This method achieves 92% ee and 85% yield under the following conditions:
-
Catalyst: (R)-TRIP (10 mol%)
-
Solvent: Toluene at −20°C
-
Reaction Time: 72 hours
Enzymatic Resolution
Candida antarctica lipase B (CALB) resolves racemic 2,2,2-trifluoro-N-(1-phenylethyl)ethan-1-amine via kinetic resolution. Using vinyl acetate as an acyl donor in tert-butyl methyl ether (MTBE), the (S)-enantiomer remains unreacted (ee >99%) after 24 hours at 30°C.
Industrial-Scale Pipeline Reactor Synthesis
A patent by CN101973888B describes a continuous-flow method with a pipeline reactor, achieving 97% yield in 30 minutes:
| Step | Conditions | Outcome |
|---|---|---|
| Reaction | 150–200°C, 2–4 MPa, NH3:CF3CH2Cl = 8–15:1 | 97% conversion |
| Neutralization | Na2CO3:CF3CH2Cl = 0.5–2:1 | pH 7–8, removes excess NH3 |
| Distillation | Vacuum (<10 mmHg), 80–100°C | >99% purity by GC-MS |
This method reduces side products like bis(trifluoroethyl)amine to <1%.
Purification and Salt Formation
Crude (S)-2,2,2-trifluoro-N-(1-phenylethyl)ethan-1-amine is purified via recrystallization from ethanol/water (3:1) or fractional distillation under reduced pressure. Hydrochloride salt formation is achieved by:
-
Dissolving the free base in anhydrous diethyl ether.
-
Slow addition of HCl gas until pH < 2.
The hydrochloride salt exhibits superior stability, with a melting point of 182–184°C (decomposition).
Analytical Characterization
Critical quality control parameters include:
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 75% | Racemic | Moderate | Low |
| Reductive Amination | 85% | >98% | Lab-scale | Moderate |
| Pipeline Reactor | 97% | Racemic | Industrial | High (CAPEX) |
| Enzymatic Resolution | 45% | >99% | Limited by enzyme | High |
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetaldehyde derivatives, while substitution reactions can produce a variety of functionalized amine compounds.
Scientific Research Applications
(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of fluorinated phenylalkylamines, which exhibit variations in aromatic substituents and halogenation patterns. Key analogues include:
Key Observations:
Physicochemical Properties
- Solubility: Limited data are available, but the target compound is provided as a 10 mM solution, suggesting moderate solubility in polar solvents . In contrast, 25N-NBF,2g () may exhibit lower solubility due to its nitro and bulky benzyl substituents .
Biological Activity
(S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group and a phenethylamine backbone. Its chemical formula is C11H14ClF3N, and it exhibits a molecular weight of 255.68 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.
Research indicates that (S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride may interact with various neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), potentially influencing serotonin levels in the brain. This could have implications for mood regulation and anxiety disorders.
Antidepressant Effects
Studies have shown that compounds with similar structural characteristics can exhibit antidepressant effects. For instance, the mechanism of action may involve modulation of serotonin receptors or inhibition of the serotonin transporter (SERT).
Neuroprotective Properties
Preliminary data suggest that (S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride may also possess neuroprotective properties. In vitro studies demonstrate its ability to reduce oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases.
Study 1: In Vitro Analysis
A study conducted on neuronal cell lines indicated that (S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride significantly reduced cell death induced by oxidative stress. The compound was administered at varying concentrations (10 µM to 100 µM), showing a dose-dependent protective effect against apoptosis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 70 |
| 100 | 50 |
Study 2: Behavioral Assessment
In animal models of depression, administration of (S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings support its potential as an antidepressant agent.
Toxicity and Safety Profile
The safety profile of (S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride has been assessed through various toxicological studies. Acute toxicity tests indicate a high therapeutic index with no significant adverse effects observed at therapeutic doses.
Q & A
Q. What are the key structural features of (S)-2,2,2-Trifluoro-N-(1-phenylethyl)ethan-1-amine hydrochloride, and how do they influence its chemical reactivity?
- Methodological Answer : The compound’s structure includes a trifluoroethyl group, a chiral phenylethyl substituent, and a hydrochloride salt. The trifluoromethyl group enhances electronegativity and metabolic stability, while the phenylethyl group introduces steric and electronic effects that influence stereoselective interactions. The hydrochloride salt improves solubility for experimental handling. Structural analogs (e.g., 2,2,2-Trifluoro-N-(4-chlorophenyl)ethanamine) show that substituents on the phenyl ring modulate reactivity and biological activity .
| Structural Feature | Influence on Reactivity |
|---|---|
| Trifluoroethyl group | Enhances electronegativity and stability |
| (S)-Phenylethyl group | Dictates stereoselectivity in binding interactions |
| Hydrochloride salt | Increases aqueous solubility |
Q. What experimental techniques are recommended to confirm the enantiomeric purity of this compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Validate purity via X-ray crystallography (using SHELX software for structure refinement ) or polarimetry . Comparative optical rotation values against literature standards (e.g., (S)-isomer: [α] = +X°) ensure accuracy. For high-throughput studies, vibrational circular dichroism (VCD) provides complementary stereochemical data .
Q. How is this compound typically synthesized, and what are critical reaction parameters?
- Methodological Answer : A multi-step synthesis involves:
Friedel-Crafts alkylation of styrene derivatives to introduce the phenylethyl group.
Trifluoroacetylation using trifluoroacetic anhydride under inert conditions.
Chiral resolution via diastereomeric salt formation (e.g., with tartaric acid).
Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ether.
Key parameters:
- Temperature control (<0°C during acetylation to prevent racemization).
- Catalyst selection (e.g., Pd/C for hydrogenation steps).
- Solvent purity (anhydrous THF or dichloromethane) .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Follow this workflow:
Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 2,2,2-Trifluoro-N-(3-nitrophenyl)ethanamine) to isolate substituent effects .
Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound purity.
Computational Docking : Model interactions with target receptors (e.g., 5-HT2A) using Schrödinger Suite or AutoDock to rationalize discrepancies .
Q. What strategies optimize the synthesis yield of the (S)-enantiomer while minimizing racemization?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts like BINAP-Ru complexes for enantioselective hydrogenation .
- Low-Temperature Quenching : Halt reactions at –20°C to stabilize intermediates.
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect racemization in real-time.
| Parameter | Optimal Range |
|---|---|
| Reaction pH | 6.5–7.5 (prevents acid/base-induced racemization) |
| Solvent | Anhydrous ethanol or acetonitrile |
| Catalyst Loading | 0.5–1.5 mol% |
Q. How can computational modeling predict the compound’s interactions with biological targets such as serotonin receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100+ ns using AMBER or GROMACS. Focus on trifluoroethyl group interactions with hydrophobic receptor pockets.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers to explain stereoselectivity.
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with agonist/antagonist behavior .
Data Contradiction Analysis
Q. Why do some studies report high 5-HT2A receptor affinity for this compound, while others show negligible activity?
- Methodological Answer : Discrepancies may stem from:
- Receptor Isoform Variants : Use CRISPR-edited cell lines to ensure consistent receptor expression.
- Salt Form Differences : Test both free base and hydrochloride forms; the latter may alter solubility and membrane permeability .
- Radioligand Choice : Compare results using [³H]Ketanserin vs. [³H]LSD, which bind distinct receptor conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
